Cas no 101819-51-6 (5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one)
5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one
- 1(2H)-Naphthalenone, 5-bromo-3,4-dihydro-8-hydroxy-
- 5-BROMO-8-HYDROXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
- ACMC-20m4t3
- CTK0G7975
- AGN-PC-001TP7
- 5-bromo-8-hydroxy-1,2,3,4-tetrahydro-1-naphthalenone
- 5-Brom-8-hydroxy-1,2,3,4-tetrahydro-1-naphthalinon
- KB-42435
- 5-bromo-3,4-dihydro-8-hydroxy-1(2H)-Naphthalenone
- CS-0498945
- DTXSID30561699
- 5-bromo-8-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one
- AM8852
- 101819-51-6
- 5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one-
- 5-Bromo-8-hydroxy-1-tetralone
-
- Inchi: 1S/C10H9BrO2/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h4-5,13H,1-3H2
- InChI Key: QALFVVUGULYHSN-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2C(CCCC=21)=O)O
Computed Properties
- Exact Mass: 239.97857
- Monoisotopic Mass: 239.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1106884-5g |
5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one- |
101819-51-6 | 95% | 5g |
$3000 | 2024-07-23 | |
| A2B Chem LLC | AA07104-5g |
1(2H)-Naphthalenone, 5-bromo-3,4-dihydro-8-hydroxy- |
101819-51-6 | 98% | 5g |
$3000.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1106884-5g |
5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one- |
101819-51-6 | 95% | 5g |
$3000 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1106884-5g |
5-bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one- |
101819-51-6 | 95% | 5g |
$3000 | 2025-02-28 |
5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 5-bromo-8-hydroxy-3,4-dihydro-2h-naphthalen-1-one
Introduction to 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one (CAS No. 101819-51-6)
5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one, identified by its Chemical Abstracts Service (CAS) number 101819-51-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic ketone derivative has garnered attention due to its structural uniqueness and potential biological activities. The presence of both bromine and hydroxyl substituents on the naphthalene core enhances its reactivity, making it a valuable scaffold for synthesizing novel therapeutic agents.
The molecular structure of 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one consists of a naphthalene ring system with modifications at the 5-position (bromine) and 8-position (hydroxyl). This arrangement not only imparts distinct electronic properties but also opens up diverse synthetic pathways for further functionalization. The compound’s ability to participate in various chemical reactions, such as condensation, oxidation, and reduction, makes it a versatile intermediate in organic synthesis.
In recent years, 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one has been explored in several pharmacological studies due to its promising pharmacokinetic and pharmacodynamic profiles. Research has indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. For instance, studies have suggested that modifications at the 3 and 4 positions of the naphthalene ring can enhance binding affinity to specific targets, potentially leading to the development of new anti-inflammatory or anti-cancer agents.
The hydroxyl group at the 8-position serves as a key functional moiety that can be further derivatized to introduce additional biological activity. Researchers have investigated its potential as a precursor for synthesizing flavonoids-like compounds, which are known for their antioxidant and anti-microbial properties. Additionally, the bromine atom at the 5-position provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.
Advances in computational chemistry have further facilitated the study of 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one. Molecular modeling techniques have been employed to predict its interaction with biological targets, helping researchers design more effective derivatives. These computational approaches complement experimental efforts by providing insights into binding modes and energetics, thereby accelerating the drug discovery process.
The synthesis of 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include Friedel-Crafts acylation followed by bromination and hydroxylation steps. Optimizing these synthetic pathways is crucial for achieving high yields and purity, which are essential for subsequent pharmacological evaluation.
In conclusion, 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one (CAS No. 101819-51-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive scaffold for developing novel therapeutic agents. Ongoing studies continue to uncover new applications and synthetic strategies for this compound, underscoring its importance in medicinal chemistry.
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